"4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile" basic properties
"4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile" basic properties
An In-depth Technical Guide to 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Core Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of a Privileged Scaffold
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a cornerstone intermediate in the synthesis of complex pharmaceutical agents. As a derivative of the pyrazolo[1,5-a]pyridine core, it belongs to a class of nitrogen-fused bicyclic systems recognized as "privileged scaffolds" in drug discovery.[1][2] This designation stems from their rigid, planar structure and versatile synthetic handles, which allow for precise three-dimensional orientation of substituents to effectively interact with biological targets such as protein kinases.
The strategic placement of two bromine atoms and a cyano group makes this molecule a particularly powerful and versatile building block. Its most notable application is as a key precursor in the synthesis of Selpercatinib, a highly selective oral inhibitor of the RET (Rearranged during Transfection) tyrosine kinase, which is used for treating advanced RET-mutant medullary thyroid cancer and RET fusion-positive non-small cell lung cancer.[3][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and critical role in the development of targeted therapeutics.
Core Physicochemical and Structural Properties
The utility of any chemical intermediate begins with a clear understanding of its fundamental properties. These data are critical for reaction planning, purification, and quality control.
| Property | Value | Source(s) |
| CAS Number | 2068065-63-2 | [5] |
| Molecular Formula | C₈H₃Br₂N₃ | [6] |
| Molecular Weight | 300.94 g/mol | [6] |
| Appearance | Solid; White to off-white powder | [4] |
| Purity | Typically ≥98% | [4] |
| Storage | Room temperature, dry and sealed | [6] |
Synthesis: A Regioselective Annulation Approach
The construction of the pyrazolo[1,5-a]pyridine scaffold is a well-explored area of synthetic chemistry.[7][8] For 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, an efficient and regioselective synthesis is achieved through a TEMPO-mediated [3+2] annulation-aromatization reaction.[9]
This strategy involves the reaction between a substituted N-aminopyridinium ylide precursor and an electron-deficient alkene, such as acrylonitrile, which provides the carbonitrile group at the 3-position. The causality behind this choice of methodology lies in its efficiency and control. The [3+2] cycloaddition is a powerful bond-forming reaction for creating five-membered rings, and the subsequent oxidation, mediated by TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), drives the reaction towards the stable, aromatic pyrazolo[1,5-a]pyridine core.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: [3+2] Annulation-Aromatization
The following is a representative, step-by-step methodology based on established literature procedures.[9]
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Reactant Preparation: To a solution of the appropriate N-amino-3,5-dibromopyridinium precursor (1.0 mmol) in a suitable aprotic solvent (e.g., Dichloromethane), add acrylonitrile (2.0 mmol, 2.0 equiv.).
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Initiation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.) to the mixture to facilitate the formation of the reactive ylide intermediate.
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Oxidation: Add TEMPO (1.2 mmol, 1.2 equiv.) to the reaction mixture. Stir at ambient temperature.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile as a solid.
Chemical Reactivity: A Platform for Molecular Diversity
The true synthetic power of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile lies in the distinct reactivity of its functional groups. The two bromine atoms and the nitrile group serve as orthogonal synthetic handles for subsequent elaboration, allowing for the systematic construction of complex molecular architectures.
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Bromine Atoms (C4 and C6): The C-Br bonds at the 4- and 6-positions are prime sites for metal-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high precision. Reactions such as the Suzuki-Miyaura coupling (for introducing aryl or vinyl groups), Buchwald-Hartwig amination (for installing amines), and Sonogashira coupling (for adding alkynes) can be selectively performed at these positions. This flexibility is critical for exploring the structure-activity relationship (SAR) during drug optimization.
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Nitrile Group (C3): The cyano group is a versatile functional moiety.[10] It can be:
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Hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH), which can act as hydrogen bond donors or acceptors.
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Reduced to a primary amine (-CH₂NH₂), introducing a basic center and a point for further derivatization.
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Utilized in cycloaddition reactions to form other heterocyclic rings. The electron-withdrawing nature of the nitrile group also plays a crucial role in modulating the electronic properties and reactivity of the entire pyrazolo[1,5-a]pyridine ring system.[11]
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Caption: Key reactive sites and potential transformations.
Application Profile: Enabling Targeted Cancer Therapy
The primary and most significant application of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is its role as an advanced intermediate in the multi-step synthesis of Selpercatinib .
Selpercatinib (marketed as Retevmo®) is a first-in-class, highly potent, and selective inhibitor of wild-type and mutant RET kinases. RET gene alterations (fusions and mutations) are oncogenic drivers in various cancers. By selectively inhibiting the RET signaling pathway, Selpercatinib effectively halts the growth and proliferation of cancer cells dependent on this pathway.
In the synthesis of Selpercatinib, the 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile scaffold provides the core structure onto which other key fragments of the final drug are assembled. Typically, one of the bromine atoms is utilized in a cross-coupling reaction to link to another part of the molecule, while the other bromine and the nitrile group may be retained or transformed as required by the overall synthetic strategy. This underscores the compound's value not just as a generic building block, but as a specifically designed precursor for a high-value therapeutic agent.
Analytical Verification: A Self-Validating System
Confirming the identity and purity of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is essential for its use in pharmaceutical synthesis. A combination of standard analytical techniques provides a self-validating system to ensure material quality.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the bicyclic ring system. The precise chemical shifts and coupling patterns provide a unique fingerprint of the molecule's structure.
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¹³C NMR: The carbon spectrum would confirm the presence of eight distinct carbon atoms. Key signals would include the nitrile carbon (C≡N) around δ 113-115 ppm and the carbons directly attached to the bromine atoms, which would be shifted relative to their unsubstituted counterparts.[9]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental formula (C₈H₃Br₂N₃).
-
The low-resolution mass spectrum is particularly informative due to the presence of two bromine atoms. It will display a characteristic isotopic cluster for the molecular ion peak (M⁺) with a 1:2:1 intensity ratio for the M, M+2, and M+4 peaks, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of a dibrominated compound.
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Conclusion
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its densely packed functional groups, built upon a privileged heterocyclic core, provide a robust and versatile platform for the synthesis of complex, high-value molecules. Its indispensable role in the production of the targeted anti-cancer drug Selpercatinib highlights its significance in modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating the next generation of innovative therapeutics.
References
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]
-
Díaz-Gavilán, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]
-
Al-dujaili, A. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]
-
Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Available from: [Link]
-
ResearchGate. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Available from: [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. Available from: [Link]
-
MySkinRecipes. (n.d.). 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile. Available from: [Link]
-
Lin, W., et al. (2020). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes. DOI. Available from: [Link]
-
National Center for Biotechnology Information. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PubMed Central. Available from: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]
-
Al-Qadhi, M. A., et al. (2020). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate. Available from: [Link]
-
Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available from: [Link]
-
Pharmaffiliates. (n.d.). 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed Central. Available from: [Link]
-
CORE. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. Available from: [Link]
-
Pipzine Chemicals. (n.d.). 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. Available from: [Link]
-
PubChem. (n.d.). 6-Bromo-4-hydroxypyrazolo[1,5-A]pyridine-3-carbonitrile. Available from: [Link]
-
JournalAgent. (n.d.). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Available from: [Link]
-
PubChem. (n.d.). 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. Available from: [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile [yfpharm.com]
- 4. 4,6-Dibrompyrazolo[1,5-a]pyridin-3-carbonitril [yfpharm.com]
- 5. 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile | 2068065-63-2 [chemicalbook.com]
- 6. 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile [myskinrecipes.com]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
